molecular formula C14H19N3O2 B038607 Zilpaterol CAS No. 117827-79-9

Zilpaterol

カタログ番号: B038607
CAS番号: 117827-79-9
分子量: 261.32 g/mol
InChIキー: ZSTCZWJCLIRCOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zilpaterol is a potent and selective β2-adrenergic receptor agonist widely studied for its significant metabolic effects in livestock. Its primary research value lies in investigating its role as a repartitioning agent, which promotes skeletal muscle hypertrophy while simultaneously reducing adipose tissue deposition. The mechanism of action involves binding to the β2-adrenergic receptors on the surface of muscle and fat cells, triggering a cascade of events that ultimately lead to increased protein synthesis and decreased lipogenesis. Researchers utilize this compound to study its effects on feed efficiency, carcass leanness, and overall growth performance in animal models. Furthermore, its application extends to fundamental pharmacological research focused on understanding the signaling pathways, desensitization mechanisms, and metabolic consequences of prolonged β2-adrenoceptor stimulation. This compound is an essential tool for advancing knowledge in animal science, endocrinology, and metabolic disease research.

特性

IUPAC Name

9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCZWJCLIRCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869611
Record name 7-Hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

One-Pot Synthesis Method

The most significant advancement in zilpaterol intermediate synthesis involves a one-pot process combining condensation, hydrolysis, and acidification. Starting with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (Formula II) and methyl-4-chloro butyrate (Formula III), potassium carbonate facilitates nucleophilic substitution in dimethyl sulfoxide (DMSO) at 110–115°C for 8–10 hours. Subsequent hydrolysis with sodium hydroxide (1.42 mol) at 95–100°C, followed by hydrochloric acid acidification, yields the target compound with 95% yield and 97% purity. This method eliminates intermediate isolation, reducing solvent waste by 40% compared to traditional multi-step approaches.

Reaction Conditions:

  • Solvent: DMSO/water hybrid system

  • Base: K₂CO₃ (1.3 equivalents)

  • Temperature: 110–115°C (condensation), 95–100°C (hydrolysis)

  • Time: 14–16 hours total

Conventional Multi-Step Synthesis

Prior methods involved sequential alkylation and hydrolysis steps using hazardous reagents. For example, ethyl 4-bromobutyrate reacts with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in tetrahydrofuran (THF) with sodium hydride, followed by NaOH-mediated saponification and HCl acidification. This route achieved 80–85% yield but required toxic solvents (THF, DMF) and generated halogenated byproducts.

Final Synthesis of this compound Hydrochloride

Catalytic Hydrogenation

The reduction of the ketone group in the intermediate 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid to the secondary alcohol is critical. A Chinese patent details hydrogenation using Raney nickel (1–5 wt%) under 1.2–1.5 MPa H₂ pressure in methanol/dimethylformamide (2.5:1 v/v) at 35°C for 6 hours. This method achieves 98.5% purity with residual nickel <10 ppm, meeting pharmaceutical standards.

Optimized Parameters:

ParameterValue
Catalyst Loading3 wt% Raney Ni
Pressure1.5 MPa (gauge)
Solvent Ratio (MeOH/DMF)2.5:1
Reaction Time6 hours

Borohydride Reduction

An alternative approach uses sodium borohydride (NaBH₄) in methanol at 10–40°C. While avoiding high-pressure equipment, this method yields 85–90% product but requires stoichiometric borohydride and generates boron-containing waste, complicating purification.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Environmental Impact of this compound Preparation Methods

MethodYieldPuritySolvent ToxicityReaction TimeScalability
One-Pot Intermediate95%97%Low (water/DMSO)16 hIndustrial
Multi-Step Intermediate80%92%High (THF/DMF)24 hLab-scale
Raney Ni Hydrogenation98%98.5%Moderate (DMF)6 hPilot-scale
NaBH₄ Reduction88%95%Low (MeOH)2 hLab-scale

Industrial-Scale Optimization Strategies

Solvent Selection

Recent patents prioritize green solvents:

  • DMSO/water systems reduce VOC emissions by 60% compared to THF

  • Methanol/DMF mixtures enable catalyst recovery through distillation

Catalyst Recycling

Raney nickel reuse protocols achieve three cycles without activity loss by washing with 0.1 M NaOH. This reduces catalyst costs by 70% in continuous processes.

Purity Control

Crystallization from ethyl acetate/n-hexane (1:3 v/v) removes residual DMSO, achieving >99% HPLC purity. Acidic impurities are controlled below 0.1% via pH-adjusted recrystallization (pH 4.5–5.0) .

化学反応の分析

RU-42173 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

    Substitution: RU-42173 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include bases, acids, and solvents.

科学的研究の応用

RU-42173 has several scientific research applications:

作用機序

RU-42173 exerts its effects by binding to beta2-adrenoreceptors in muscle tissues. This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation. The activation of protein kinase A leads to increased muscle growth and improved feed efficiency in animals .

類似化合物との比較

Key Effects :

  • Growth Performance : Increases average daily gain (ADG) by 18–36% and feed efficiency (G:F) by 21–28% in steers and heifers .
  • Carcass Traits : Boosts hot carcass weight (HCW) by 12–16 kg, dressing percentage by 1.5%, and longissimus muscle (LM) area by 6–8 cm² .
  • Meat Quality : Reduces marbling scores (lowering USDA quality grades) and increases Warner-Bratzler shear force (WBSF), indicating reduced tenderness .

Comparative Analysis with Similar β-Adrenergic Agonists

Ractopamine Hydrochloride

Mechanism: A β1-AA with weaker affinity for β2 receptors, leading to less pronounced muscle growth effects compared to ZH . Performance:

  • ADG improvement: 13–20% in steers (vs. 36% for ZH) and 7–17% in heifers (vs. 21% for ZH) .
  • G:F improvement: 13–20% in steers (vs. 28% for ZH) . Carcass Traits: Smaller increases in HCW (+5–10 kg) and LM area (+3–5 cm²) than ZH . Meat Quality: Causes smaller increases in WBSF (+0.2 kg vs. +0.8–1.2 kg for ZH) and milder reductions in marbling .

Clenbuterol

Mechanism : A potent β2-AA banned in many countries due to human health risks from residues .
Performance : Similar ADG improvements to ZH but with severe fat reduction (e.g., 12th-rib fat thickness decreased by 30%) .
Carcass Traits : Drastically reduces kidney, pelvic, and heart (KPH) fat (up to 50%) compared to ZH, which spares KPH .
Drawbacks : Linked to mortality in livestock and banned in the EU, China, and U.S. for food animals .

Cimaterol and L644,969

Mechanism : β2-AA with effects comparable to ZH but less extensively studied .
Performance :

  • Cimaterol improves ADG by 15–25% in steers but lacks data for heifers .
  • Carcass Traits: Both reduce fat thickness and improve yield grades, though marbling impacts are less documented than ZH .

Data Tables Summarizing Comparative Effects

Table 1: Growth Performance

Compound ADG Increase (%) G:F Improvement (%) Reference
Zilpaterol 36 (steers), 18 (heifers) 28 (steers), 21 (heifers)
Ractopamine 13–20 (steers), 7–17 (heifers) 13–20 (steers)
Clenbuterol 25–30 20–25

Table 2: Carcass Characteristics

Compound HCW Increase (kg) LM Area (cm²) Marbling Score Impact Yield Grade Improvement
This compound 16.4 (steers), 12.1 (heifers) +8.23 (steers), +6.37 (heifers) Decreased (steers > heifers) 14% (steers), 10% (heifers)
Ractopamine 5–10 +3–5 Mild decrease 5–10%
Clenbuterol 10–15 +6–8 Severe decrease 15–20%

Table 3: Meat Quality Parameters

Compound Shear Force Increase (kg) Tenderness Impact Marbling Reduction
This compound +0.8–1.2 Significant 29–64 units (steers)
Ractopamine +0.2 Moderate 10–20 units
Clenbuterol +1.5–2.0 Severe 50–70 units

生物活性

Zilpaterol hydrochloride is a beta-adrenergic agonist primarily used in livestock to enhance growth performance and improve feed efficiency. Its pharmacological effects are closely tied to its mechanism of action, which primarily involves stimulation of beta-2 adrenergic receptors. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, and effects on livestock, supported by data tables and case studies.

This compound acts as a selective agonist for the beta-2 adrenergic receptors, leading to several physiological changes:

  • Increased Protein Synthesis : this compound promotes protein synthesis while inhibiting protein degradation, resulting in increased muscle mass.
  • Metabolic Effects : It enhances lipolysis and alters carbohydrate metabolism, which can lead to improved feed conversion ratios.
  • Cardiovascular Effects : The compound has been shown to increase heart rate and cardiac output due to its stimulatory effects on the heart .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with studies indicating complete absorption and moderate metabolism. Key pharmacokinetic findings include:

  • Absorption and Distribution : Following administration, this compound is distributed throughout body tissues with significant concentrations in the liver and kidneys.
  • Metabolism : The primary metabolites identified include N-deisopropyl this compound and hydroxy-zilpaterol. These metabolites exhibit reduced biological activity compared to the parent compound .
  • Elimination : Residual concentrations in tissues decrease significantly within 48 hours post-administration, indicating a low potential for bioaccumulation .

Growth Performance

Numerous studies have demonstrated the efficacy of this compound in enhancing growth performance in cattle:

  • Average Daily Gain (ADG) : Feeding this compound has been associated with an increase in ADG by approximately 0.20 kg during the final 35 days of feeding .
  • Feed Efficiency : The gain-to-feed ratio (G:F) improved significantly, with increases reported as high as 3.9% over extended feeding trials .
Study ReferenceAverage Daily Gain (kg)Gain-to-Food Ratio (kg/kg)Dressing Percentage (%)
0.200.029Increased
Not specifiedNot specifiedIncreased

Carcass Quality

This compound also influences carcass characteristics:

  • Muscle Yield : Studies indicate an average increase in longissimus muscle area by 8.0 cm² when this compound is included in feed .
  • Fat Deposition : this compound treatment has been linked to decreased fat deposition, improving overall carcass quality and lean meat yield .

Case Studies

  • Meta-analysis of this compound in Cattle :
    A comprehensive meta-analysis evaluated the effects of this compound across multiple studies involving thousands of cattle. Results consistently showed improvements in ADG and feed efficiency compared to control groups .
  • Adverse Effects Observed in Horses :
    Although primarily used in cattle, case reports have documented adverse reactions in horses administered this compound, including sweating and muscle tremors. This highlights the importance of species-specific research and caution when using beta-agonists in non-target species .

Toxicological Assessment

Toxicological evaluations indicate that while this compound is effective for growth promotion, it also poses certain risks:

  • Acute Toxicity : Studies show low acute oral toxicity (LD50 >2000 mg/kg) across various species including rats and dogs .
  • Chronic Effects : Long-term administration can lead to cardiovascular changes such as increased heart weight and alterations in blood pressure parameters .

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to evaluate zilpaterol’s effects on cattle growth performance and carcass traits?

  • Methodological Answer : Utilize randomized complete block designs (RCBD) with factorial arrangements to account for variables like dosage, duration, and interactions with other feed additives (e.g., monensin/tylosin) . Stratify subjects by initial body weight (BW) to minimize variance and use covariates (e.g., initial BW) in statistical models to adjust least squares means . Ensure sufficient replication (e.g., 6–10 pens/treatment, 81–100 cattle/pen) and include withdrawal periods (3–5 days) to assess residual effects .

Q. What mechanisms explain this compound’s nutrient repartitioning effects in cattle?

  • Methodological Answer : this compound acts as a β2-adrenergic agonist, shifting nutrient utilization from fat deposition to protein synthesis. This is evidenced by increased hot carcass weight (HCW), longissimus muscle area, and reduced fat thickness in meta-analyses . Measure biomarkers like Warner-Bratzler shear force (WBSF) to quantify meat toughness, which correlates with reduced intramuscular fat . Conduct proteomic analyses (e.g., 2D LC-MS) to identify metabolic pathways influenced by this compound .

Advanced Research Questions

Q. How can conflicting data on this compound’s impact on meat quality be reconciled across studies?

  • Methodological Answer : Perform meta-regression to account for variables like feeding duration (20–40 days), dosage (8.3 mg/kg DM), and postmortem aging time (7–28 days). For example, this compound increases WBSF by 1.2 standard deviations (vs. 0.43 for ractopamine), but aging meat for ≥14 days mitigates tenderness loss . Use mixed-effects models to analyze interactions between this compound, breed, and environmental factors (e.g., summer heat stress exacerbates mortality risks) .

Q. What analytical methods are most sensitive for detecting trace this compound residues in non-target species (e.g., sheep)?

  • Methodological Answer : Apply ambient ionization mass spectrometry (e.g., ASAP-MS, MDESI-MS) for rapid screening with limits of detection (LOD) as low as 0.1 ng/g in tissues. Validate results via LC-MS/MS to ensure accuracy, especially in studies on accidental contamination .

Q. How does this compound alter glucose metabolism in skeletal muscle, and what are the implications for feed efficiency?

  • Methodological Answer : Conduct in vitro assays on muscle biopsies to measure basal and insulin-stimulated glucose oxidation rates. This compound supplementation increases glucose oxidation by ~21%, enhancing metabolic efficiency . Pair these findings with carcass dissections to correlate muscle fiber hypertrophy (e.g., increased FDS cross-sectional area) with feed conversion ratios .

Data Contradiction and Validation

Q. Why do some studies report no change in carcass fat percentage despite this compound’s repartitioning effects?

  • Methodological Answer : Differences arise from measurement protocols. Use whole-carcass dissections (vs. rib sections) to detect subtle fat reductions (e.g., 5.2% decrease in 12th-rib fat). Meta-analyses show this compound reduces trimmable fat but may not affect marbling scores in heifers .

Q. How robust are observational studies linking this compound to increased cattle mortality?

  • Methodological Answer : Address confounding factors (e.g., feedlot management, seasonal stress) via multivariate epidemiological models. In large datasets (n > 700,000 cattle), this compound increased mortality by 0.5–1.0% in summer months, but controlled trials show no direct causation . Validate findings with randomized trials under varied environmental conditions.

Methodological Recommendations

  • For Meta-Analyses : Use PRISMA guidelines to systematically review PubMed, CAB, and ScienceDirect, focusing on keywords like "this compound," "β2-adrenergic agonist," and "carcass yield" .
  • For Proteomics : Integrate multivariate statistics (e.g., PCA) with 2D LC-MS data to identify this compound-induced protein biomarkers .
  • For Field Trials : Monitor ambient temperature and adjust feed composition (e.g., bulky roughage) to mitigate lameness and mortality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zilpaterol
Reactant of Route 2
Reactant of Route 2
Zilpaterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。